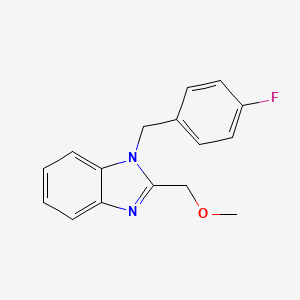
N-(4-anilinophenyl)-2,2-dichloroacetamide
Vue d'ensemble
Description
N-(4-anilinophenyl)-2,2-dichloroacetamide, also known as DAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAA belongs to the class of arylacetamide derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-anilinophenyl)-2,2-dichloroacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of gamma-aminobutyric acid (GABA) receptors. COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition by N-(4-anilinophenyl)-2,2-dichloroacetamide leads to a reduction in inflammation. GABA is a neurotransmitter that is involved in the regulation of neuronal activity, and the modulation of GABA receptors by N-(4-anilinophenyl)-2,2-dichloroacetamide leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2,2-dichloroacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and decrease seizure activity in animal models. N-(4-anilinophenyl)-2,2-dichloroacetamide has also been found to improve cognitive function and memory retention in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-anilinophenyl)-2,2-dichloroacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. N-(4-anilinophenyl)-2,2-dichloroacetamide is also stable under normal laboratory conditions and has a long shelf life. However, there are some limitations to the use of N-(4-anilinophenyl)-2,2-dichloroacetamide in lab experiments. It has low water solubility, which can make it difficult to administer to animals. N-(4-anilinophenyl)-2,2-dichloroacetamide also has a relatively low therapeutic index, which means that it can be toxic at high doses.
Orientations Futures
There are several future directions for the research on N-(4-anilinophenyl)-2,2-dichloroacetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-anilinophenyl)-2,2-dichloroacetamide. Another area of interest is the investigation of the potential use of N-(4-anilinophenyl)-2,2-dichloroacetamide in the treatment of other neurological disorders, such as multiple sclerosis and neuropathic pain. Additionally, the use of N-(4-anilinophenyl)-2,2-dichloroacetamide as a tool to study the role of COX-2 and GABA receptors in disease states is an area of ongoing research.
Conclusion:
In conclusion, N-(4-anilinophenyl)-2,2-dichloroacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-anilinophenyl)-2,2-dichloroacetamide has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. While there are some limitations to the use of N-(4-anilinophenyl)-2,2-dichloroacetamide in lab experiments, it has several advantages and has the potential to be a valuable tool in the study of neurological disorders. Ongoing research on N-(4-anilinophenyl)-2,2-dichloroacetamide is focused on developing more potent and selective COX-2 inhibitors, investigating its potential use in other neurological disorders, and using it as a tool to study the role of COX-2 and GABA receptors in disease states.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-2,2-dichloroacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-(4-anilinophenyl)-2,2-dichloroacetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-2,2-dichloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-13(16)14(19)18-12-8-6-11(7-9-12)17-10-4-2-1-3-5-10/h1-9,13,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWUFOUPFGCHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-2,2-dichloroacetamide | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B5784394.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5784397.png)



![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)
![N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5784428.png)
![methyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784429.png)
![1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)

![methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5784446.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)